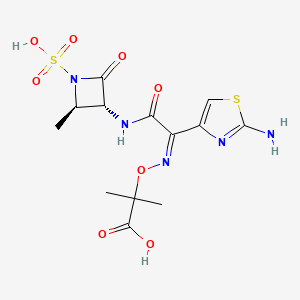
Aztreonam
Descripción general
Descripción
Aztreonam is a synthetic bactericidal antibiotic, originally isolated from Chromobacterium violaceum . It belongs to the monobactam class and has a unique monocyclic beta-lactam nucleus . It’s used to treat infections caused by bacteria, particularly gram-negative aerobic pathogens . It’s also used in combination with other antibiotics .
Synthesis Analysis
This compound synthesis involves the reaction of tert-butyloxycarbonylthreonine with O-benzylhydroxylamine in the presence of dicyclohexylcarbodimide and 1-hydroxybenzotriazole . Another method involves suspending compound (II) in acetone, adding ammoniacal liquor, and then adding compound (IV). The mixture is then reacted, filtered, and dried to obtain this compound .Molecular Structure Analysis
This compound has a unique monocyclic beta-lactam nucleus, which is structurally different from other beta-lactam antibiotics . The sulfonic acid substituent in the 1-position of the ring activates the beta-lactam moiety . Its chemical formula is C13H17N5O8S2 and its molecular weight is 435.44 g/mol .Chemical Reactions Analysis
This compound’s bactericidal action results from the inhibition of bacterial cell wall synthesis due to its high affinity for penicillin binding protein 3 (PBP3) . By binding to PBP3, this compound inhibits the third and last stage of bacterial cell wall synthesis .Physical And Chemical Properties Analysis
This compound is a sterile, nonpyrogenic, sodium-free, lyophilized, off-white to slightly yellowish solid . It’s soluble in DMSO . Aqueous solutions of the product have a pH in the range of 4.5 to 7.5 .Aplicaciones Científicas De Investigación
Actividad antibacteriana contra patógenos aerobios gramnegativos
Aztreonam exhibe una actividad potente y específica in vitro contra un amplio espectro de patógenos aerobios gramnegativos, incluida Pseudomonas aeruginosa . No tiene actividad útil contra bacterias grampositivas o anaerobios .
Resistencia a las metalo-β-lactamasas (MBL)
This compound es un antibiótico β-lactámico y el único miembro de su clase de monobactamas disponible clínicamente. Tiene una potencia clínicamente útil contra las bacterias aerobias gramnegativas, incluidas las que expresan metalo-β-lactamasas (MBL) de la clase B de Ambler, aunque es hidrolizado por algunas serina β-lactamasas .
Combinación con Avibactam contra gramnegativos productores de MBL
This compound, cuando se combina con Avibactam, muestra una alta actividad antimicrobiana (MIC ≤ 4 mg/L) en el 80% de las Enterobacterales productoras de MBL, el 85% de Stenotrophomonas y el 6% de las Pseudomonas productoras de MBL . Esta combinación es una opción prometedora contra las bacterias productoras de MBL .
Tratamiento de infecciones del torrente sanguíneo
Había datos clínicos disponibles para 94 pacientes: el 83% de ellos tenía infecciones del torrente sanguíneo. Se informó una resolución clínica dentro de los 30 días en el 80% de los pacientes infectados .
Combinación con Avibactam contra Enterobacterales
La actividad antibacteriana in vitro de this compound con avibactam contra 204 Enterobacterales productoras de carbapenemasas se determinó mediante un método de difusión en disco, con un método de microdilución en caldo como referencia .
Resistencia a la hidrólisis por ciertas enzimas
Muchas cepas productoras de MBL coproducen enzimas que podrían hidrolizar this compound (por ejemplo, AmpC, ESBL). Sin embargo, se podría administrar un inhibidor de β-lactamasa robusto como avibactam como fármaco asociado .
Mecanismo De Acción
Target of Action
Aztreonam is a monocyclic beta-lactam antibiotic, originally isolated from Chromobacterium violaceum. It has a high affinity for the penicillin-binding protein 3 (PBP3) of aerobic gram-negative bacteria . PBP3 plays a crucial role in bacterial cell wall synthesis, making it a primary target of this compound .
Mode of Action
This compound works by inhibiting bacterial cell wall synthesis. It binds to PBP3 and inhibits the third and last stage of bacterial cell wall synthesis . This interaction with PBP3 prevents the cross-linking of peptidoglycan, a critical component of the bacterial cell wall .
Biochemical Pathways
The binding of this compound to PBP3 disrupts the normal synthesis of the bacterial cell wall. This disruption affects the peptidoglycan biosynthesis pathway, leading to a weakened cell wall and eventual bacterial cell death . The exact downstream effects on other biochemical pathways are still under investigation .
Pharmacokinetics
This compound exhibits good pharmacokinetic properties. It is resistant to beta-lactamases, which are enzymes produced by some bacteria that can degrade antibiotics and confer resistance . The serum half-life of this compound averages 1.7 hours in subjects with normal renal function, independent of the dose and route of administration . In healthy subjects, the serum clearance was 91 mL/min and renal clearance was 56 mL/min .
Result of Action
The result of this compound’s action is the death of the bacteria. By preventing the formation of the bacterial cell wall, this compound causes the bacteria to become structurally compromised, leading to cell lysis and death .
Action Environment
This compound maintains its antimicrobial activity over a pH range of 6 to 8 in vitro, as well as in the presence of human serum and under anaerobic conditions . The efficacy of this compound can be influenced by various environmental factors such as the presence of other bacteria that produce beta-lactamases .
Safety and Hazards
Direcciones Futuras
Aztreonam is currently being re-examined as a therapeutic agent due to the global spread of carbapenem resistance in aerobic Gram-negative bacilli and this compound’s stability to Ambler class B metallo-β-lactamases . Research is focusing on the activity of this compound in combination with alternative β-lactamase inhibitors and in combination with alternative antimicrobials . The development of novel monocyclic β-lactams with broad activity spectra against MDR Gram-negative bacteria serves to illustrate the importance of this antibiotic class .
Análisis Bioquímico
Biochemical Properties
Aztreonam plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins, particularly penicillin-binding protein 3 (PBP3), which is essential for the crosslinking of peptidoglycan in the bacterial cell wall . By binding to PBP3, this compound disrupts the final stages of cell wall synthesis, leading to bacterial cell death . This interaction is highly specific, and this compound does not induce beta-lactamase activity, making it effective against beta-lactamase-producing bacteria .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It primarily targets bacterial cells, causing the inhibition of cell wall synthesis and subsequent cell lysis . This action leads to the leakage of cellular contents and bacterial death . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its bactericidal activity, which disrupts normal cellular functions and leads to the cessation of bacterial growth .
Molecular Mechanism
The molecular mechanism of this compound involves its high affinity binding to penicillin-binding protein 3 (PBP3) in bacterial cells . By binding to PBP3, this compound inhibits the third and final stage of bacterial cell wall synthesis, preventing the crosslinking of peptidoglycan strands . This inhibition results in the weakening of the cell wall structure, leading to cell lysis and death . This compound’s resistance to beta-lactamase hydrolysis further enhances its effectiveness against resistant bacterial strains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under various conditions, but its effectiveness can diminish with prolonged exposure to certain environmental factors . Studies have shown that this compound maintains its bactericidal activity over extended periods, but degradation can occur, leading to reduced efficacy . Long-term effects on cellular function include sustained inhibition of bacterial growth and prevention of resistance development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without significant adverse effects . At higher doses, toxic effects such as nephrotoxicity and hepatotoxicity have been observed . Threshold effects include the minimum inhibitory concentration required to achieve bactericidal activity, which varies depending on the bacterial strain and infection site .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role in inhibiting bacterial cell wall synthesis . It interacts with enzymes involved in peptidoglycan biosynthesis, leading to the depletion of cell wall precursors . Additionally, this compound affects nucleotide metabolism and lipid metabolism, contributing to its bactericidal effects . The combination of this compound with beta-lactamase inhibitors enhances its activity by preventing degradation and increasing its stability .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . It can be administered via intravenous, intramuscular, nebulized, and intraperitoneal routes . Once administered, this compound is distributed throughout the body, with a volume of distribution at steady-state of approximately 0.16 L/kg . It is primarily excreted by the kidneys, with a small percentage metabolized to inactive compounds .
Subcellular Localization
This compound’s subcellular localization is primarily within the bacterial cell wall, where it exerts its bactericidal effects . It targets penicillin-binding proteins located in the cell membrane, disrupting cell wall synthesis and leading to cell lysis . This compound’s activity is not significantly affected by subcellular compartmentalization, as its primary target is the bacterial cell wall .
Propiedades
| { "Design of Synthesis Pathway": "The synthesis of Aztreonam involves a multistep process that includes the formation of a beta-lactam ring and subsequent functionalization.", "Starting Materials": [ "2,3-dihydro-4-pyridone", "ethyl chloroformate", "2-amino-2-(3-hydroxyphenyl)acetic acid", "sodium hydroxide", "phosphorus oxychloride", "triethylamine", "2-mercaptopyridine", "acetic anhydride", "dimethylformamide", "sodium azide", "trimethylsilyl chloride", "ammonium hydroxide", "hydrogen peroxide" ], "Reaction": [ "The synthesis begins with the reaction of 2,3-dihydro-4-pyridone with ethyl chloroformate to form an intermediate compound.", "This intermediate is then reacted with 2-amino-2-(3-hydroxyphenyl)acetic acid in the presence of sodium hydroxide to form a beta-lactam ring.", "The resulting compound is then treated with phosphorus oxychloride and triethylamine to form an intermediate.", "This intermediate is then reacted with 2-mercaptopyridine and acetic anhydride to form a thiazole ring.", "The thiazole ring is then protected with trimethylsilyl chloride and the beta-lactam ring is deprotected with ammonium hydroxide.", "The resulting compound is then oxidized with hydrogen peroxide to form Aztreonam." ] } | |
Número CAS |
78110-38-0 |
Fórmula molecular |
C13H17N5O8S2 |
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
2-[[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/t5-,7-/m0/s1 |
Clave InChI |
WZPBZJONDBGPKJ-FSPLSTOPSA-N |
SMILES isomérico |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N |
SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N |
SMILES canónico |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N |
Apariencia |
Solid powder |
Otros números CAS |
78110-38-0 |
Descripción física |
Solid |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Insoluble |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aztreonam; Az threonam; Az-threonam; Azactam; Azthreonam; Aztreonam; Aztreonam Esteve Brand; Aztreonam Squibb Brand; Bristol Myers Squibb Brand of Aztreonam; Bristol-Myers Squibb Brand of Aztreonam; Esteve Brand of Aztreonam; Sanofi Winthrop Brand of Aztreonam; SQ 26,776; SQ-26,776; SQ26,776; Squibb Brand of Aztreonam; Urobactam |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




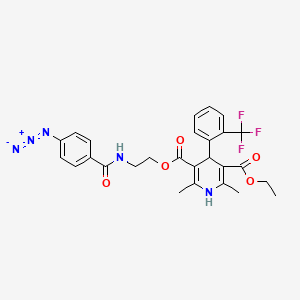

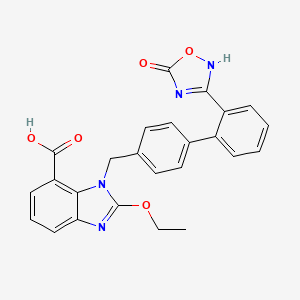
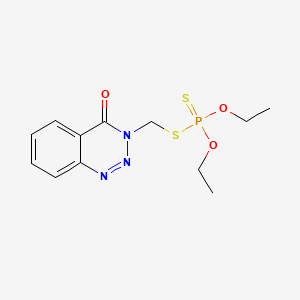
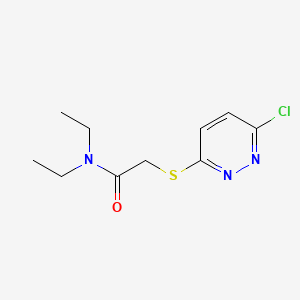

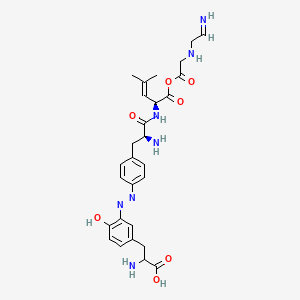
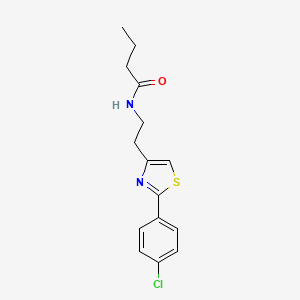

![(6E)-2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-ylidene]hexanoic acid](/img/structure/B1666453.png)
![(1R,2R)-2-(4'-(3-phenylureido)-[1,1'-biphenyl]-4-carbonyl)cyclopentane-1-carboxylic acid](/img/structure/B1666454.png)
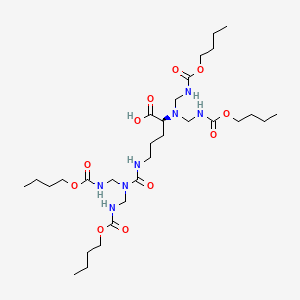
![2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid](/img/structure/B1666456.png)